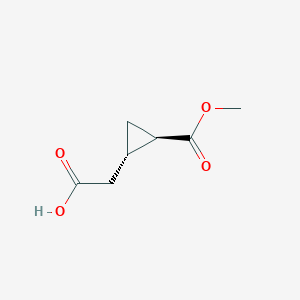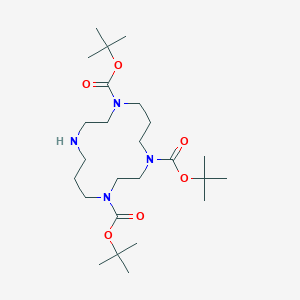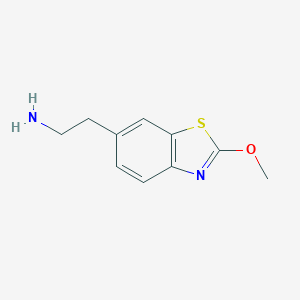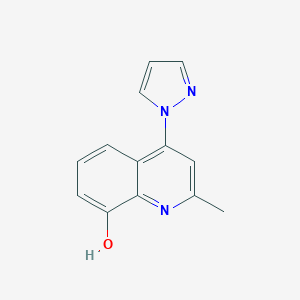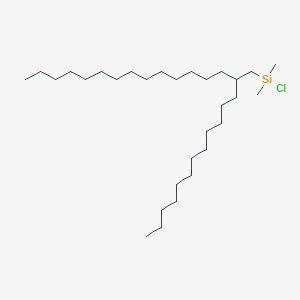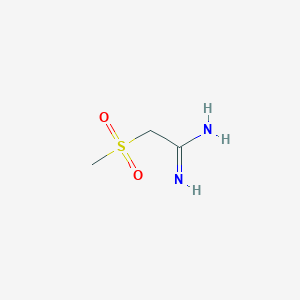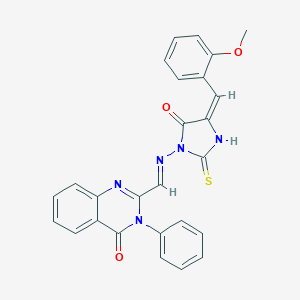![molecular formula C8H8N2 B064608 6-Methylpyrrolo[1,2-c]pyrimidine CAS No. 179928-19-9](/img/structure/B64608.png)
6-Methylpyrrolo[1,2-c]pyrimidine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
6-Methylpyrrolo[1,2-c]pyrimidine is a heterocyclic organic compound that has gained significant attention in the scientific community due to its potential applications in various fields, including pharmaceuticals, agrochemicals, and materials science.
作用機序
The mechanism of action of 6-Methylpyrrolo[1,2-c]pyrimidine involves the inhibition of various kinases by binding to their ATP-binding sites. It has been reported to exhibit non-competitive inhibition against PKC and mixed-type inhibition against CDK2 and GSK-3β. The binding of 6-Methylpyrrolo[1,2-c]pyrimidine to these kinases prevents the transfer of phosphate groups from ATP to their substrates, thereby inhibiting their activity.
生化学的および生理学的効果
6-Methylpyrrolo[1,2-c]pyrimidine has been reported to exhibit various biochemical and physiological effects. It has been shown to induce apoptosis in cancer cells by inhibiting the activity of CDK2 and GSK-3β. It has also been reported to improve glucose tolerance and insulin sensitivity in diabetic mice by inhibiting the activity of GSK-3β. Furthermore, it has been shown to exhibit anti-inflammatory activity by inhibiting the activity of PKC.
実験室実験の利点と制限
One of the main advantages of 6-Methylpyrrolo[1,2-c]pyrimidine is its potent inhibitory activity against various kinases. This makes it a valuable tool for studying the role of kinases in various cellular processes. However, one of the limitations of 6-Methylpyrrolo[1,2-c]pyrimidine is its low solubility in water, which can make it challenging to use in some experiments.
将来の方向性
There are several future directions for the research on 6-Methylpyrrolo[1,2-c]pyrimidine. One of the potential applications is in the development of novel cancer therapies. The inhibition of CDK2 and GSK-3β by 6-Methylpyrrolo[1,2-c]pyrimidine has shown promising results in inducing apoptosis in cancer cells. Therefore, further research is needed to explore the potential of 6-Methylpyrrolo[1,2-c]pyrimidine as a cancer therapy. Additionally, the potential applications of 6-Methylpyrrolo[1,2-c]pyrimidine in the treatment of Alzheimer's disease and diabetes need to be further explored. Furthermore, the development of more water-soluble derivatives of 6-Methylpyrrolo[1,2-c]pyrimidine could overcome its limitations in lab experiments.
合成法
The synthesis of 6-Methylpyrrolo[1,2-c]pyrimidine involves the reaction of 6-chloropyrimidine-2-carbaldehyde with 2-methyl-1,2,3,4-tetrahydro-9H-pyrido[3,4-b]indole in the presence of a base catalyst. The reaction yields 6-Methylpyrrolo[1,2-c]pyrimidine as a white solid with a melting point of 175-177°C.
科学的研究の応用
6-Methylpyrrolo[1,2-c]pyrimidine has been extensively studied for its potential applications in the field of medicinal chemistry. It has been reported to exhibit potent inhibitory activity against various kinases, including protein kinase C (PKC), cyclin-dependent kinase 2 (CDK2), and glycogen synthase kinase 3β (GSK-3β). These kinases play crucial roles in various cellular processes, including cell proliferation, differentiation, and apoptosis. Therefore, the inhibition of these kinases by 6-Methylpyrrolo[1,2-c]pyrimidine has potential therapeutic applications in the treatment of various diseases, including cancer, Alzheimer's disease, and diabetes.
特性
CAS番号 |
179928-19-9 |
|---|---|
製品名 |
6-Methylpyrrolo[1,2-c]pyrimidine |
分子式 |
C8H8N2 |
分子量 |
132.16 g/mol |
IUPAC名 |
6-methylpyrrolo[1,2-c]pyrimidine |
InChI |
InChI=1S/C8H8N2/c1-7-4-8-2-3-9-6-10(8)5-7/h2-6H,1H3 |
InChIキー |
HWGQEDAZWIFUQJ-UHFFFAOYSA-N |
SMILES |
CC1=CN2C=NC=CC2=C1 |
正規SMILES |
CC1=CN2C=NC=CC2=C1 |
同義語 |
Pyrrolo[1,2-c]pyrimidine, 6-methyl- (9CI) |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



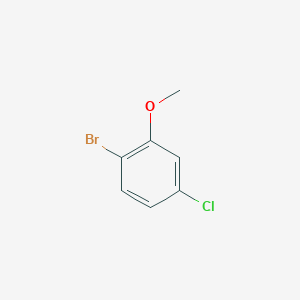
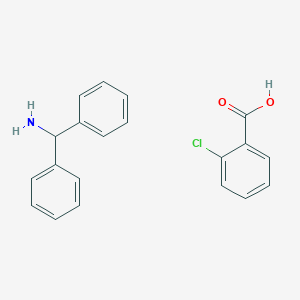
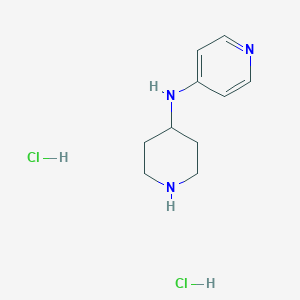
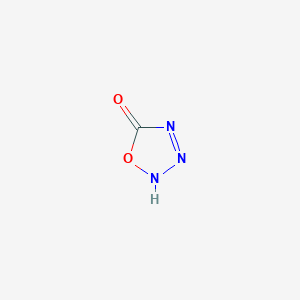
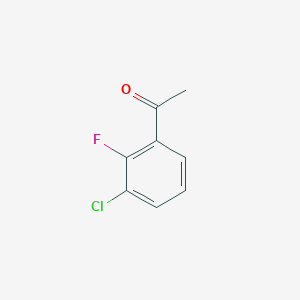
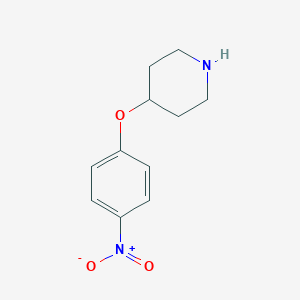
![(S)-(+)-N-[1-(1-Naphthyl)ethyl]phthalamic acid](/img/structure/B64542.png)
